Parylene F dimer
Overview
Description
Synthesis Analysis
The synthesis of novel dimeric structures has been explored in various studies. For instance, two arene-bridged cycloparaphenylene dimers were synthesized using a bromo-substituted macrocycle as a precursor . Similarly, a covalently linked angular perylene imide dimer was synthesized by leveraging the chemistry of a monocarbon analog to perylene bisimide . These studies demonstrate the potential for creating complex dimeric structures through careful selection of precursors and synthesis methods.
Molecular Structure Analysis
Computational studies have played a significant role in understanding the preferred conformations of dimeric structures. For the cycloparaphenylene dimers, the trans configuration was favored in the solid state due to denser crystal packing, while the cis conformation was preferred in the gas phase and in solution, attributed to increased van der Waals interactions . The angular perylene imide dimer's structure was informed by molecular modeling, which suggested an angle-dependent oblique exciton coupling model .
Chemical Reactions Analysis
The optoelectronic properties of dimeric structures are influenced by their molecular arrangements and interactions. The cycloparaphenylene dimers' properties were characterized both experimentally and computationally, indicating their potential for the synthesis of short carbon nanotubes . The angular perylene imide dimer's spectral changes were explained by exciton coupling, which is relevant for mimicking light-harvesting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimers can be significantly different from their monomeric counterparts. For example, a new crystalline form of perylene was found to be monomeric, while the previously known form was dimeric, with the dimer form showing a larger shift in the fluorescence spectrum due to a charge-transfer resonance interaction . Theoretical investigations of perylene structures have provided insights into the nature of interactions responsible for excimer stabilization . Additionally, the absorption and emission spectra of perylene dimers have been studied, revealing that the excimer state has a smaller intermolecular distance than the ground state .
In the context of parylene-F, a novel vapor deposition method using hydrogen as a carrier gas was explored, resulting in amorphous PA-F films upon annealing, which could be advantageous for microelectronic device fabrication . This contrasts with the microcrystallinity observed in films deposited by other methods, highlighting the importance of deposition techniques on the material properties.
Relevant case studies, such as the synthesis of cycloparaphenylene dimers and angular perylene imide dimers, demonstrate the practical applications of these analyses in the development of new materials with unique optoelectronic properties . The study of parylene-F deposition methods further illustrates the potential for optimizing material properties for specific applications .
Scientific Research Applications
1. Chemical Vapor Jet Deposition of Parylene Polymer Films Parylene films are noted for their transparent, flexible coatings, useful in electronic devices and biomedical applications. They provide excellent barrier properties against corrosion, have a low dielectric constant, and offer moisture resistance. The vaporization and pyrolysis of di-p-xylylene (parylene dimer) using a compact nozzle is a significant advancement in the field. This method produces a reactive monomer jet that polymerizes into a film on contact with a substrate at room temperature, optimizing the deposition process and integrating it efficiently into laboratory-scale operations (Biswas et al., 2015).
2. Dye-doped Parylene Thin Films for Luminescent Solar Concentrators Novel dye-doped parylene thin films have been developed through vacuum co-sublimation techniques. These films, embedding perylenediimide dye Lumogen® F Red 305 (LR), exhibit low roughness and maintain the optical properties of LR, crucial for minimizing light scattering in optical applications. Thin film luminescent solar concentrators created from these films demonstrate efficient light emission and power conversion, indicating a promising avenue for solar energy harnessing (Maggioni et al., 2013).
3. Ultra-thin Parylene Deposition Techniques In microelectromechanical systems, the precision control of ultra-thin Parylene films, less than 100 nm, is essential for fine-tuning surface properties or protecting functional units. A novel method to achieve highly controllable and reliable ultra-thin Parylene deposition involves a home-made deposition chamber and microfabricated orifice, significantly enhancing deposition precision and opening up applications in flexible electronics and biomedical microdevices (Liu et al., 2018).
4. Parylene F Coatings for Marine Antifouling Applications Parylene F coatings deposited on polydimethylsiloxane substrates exhibit remarkable anti-adhesion properties against bacteria and algae. The specific surface topography, low surface free energy, and negative charge of parylene F contribute to its excellent antifouling performance. This makes parylene F a suitable candidate for marine antifouling applications, highlighting its versatility and application potential in diverse fields (Tian et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHKMHMGKKRFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338087 | |
Record name | Parylene F dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parylene F dimer | |
CAS RN |
1785-64-4 | |
Record name | Parylene F dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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